Allixin - 125263-70-9

Allixin

Catalog Number: EVT-258172
CAS Number: 125263-70-9
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allixin belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Allixin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, allixin is primarily located in the cytoplasm. Outside of the human body, allixin can be found in garlic, onion-family vegetables, and soft-necked garlic. This makes allixin a potential biomarker for the consumption of these food products.
Source and Classification

Allixin is primarily sourced from garlic, specifically through the enzymatic conversion of alliin via the enzyme alliinase. It belongs to a class of compounds known as thiosulfinate derivatives, which are characterized by their sulfur-containing functional groups. Allixin is often studied alongside other garlic-derived compounds such as allicin and ajoene due to their similar biosynthetic pathways and health-promoting properties.

Synthesis Analysis

The synthesis of allixin can be achieved through several methods, primarily involving the oxidation of allyl sulfide or allyl disulfide.

  1. Enzymatic Synthesis: The most common method involves the enzymatic reaction where alliin is converted to allicin by alliinase. This reaction occurs rapidly at room temperature under optimal pH conditions (around 6.5) and typically takes about 10-15 minutes .
  2. Chemical Synthesis: A notable chemical synthesis method involves the oxidation of diallyl disulfide using hydrogen peroxide in an acidic medium. The process can be optimized by adjusting parameters such as temperature and reaction time:
    • Procedure: Diallyl disulfide is mixed with hydrogen peroxide in the presence of an acid catalyst (like acetic acid) at low temperatures (0°C to room temperature). The reaction mixture is then extracted with dichloromethane to isolate allixin .
    • Yield and Purity: Typical yields range from 70% to 85%, depending on the specific conditions used during synthesis .
Molecular Structure Analysis

Allixin has a complex molecular structure characterized by its thiosulfinate group. The molecular formula for allixin is C6H10O1S2C_6H_{10}O_1S_2, indicating it contains six carbon atoms, ten hydrogen atoms, one oxygen atom, and two sulfur atoms.

  • Structural Features: The compound features a central thiosulfinate moiety that contributes to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate its structure further, revealing distinct chemical shifts corresponding to the various hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Allixin participates in various chemical reactions, primarily involving oxidation and reduction processes:

  1. Oxidation Reactions: Allixin can undergo oxidation to form other sulfur-containing compounds or reactive intermediates. For instance, it can react with hydrogen peroxide to yield sulfenic acids or other derivatives .
  2. Reactivity with Free Radicals: Allixin exhibits antioxidant properties by scavenging free radicals, which contributes to its potential health benefits .
Mechanism of Action

The mechanism of action for allixin involves multiple pathways:

  1. Antioxidant Activity: Allixin acts as a potent antioxidant by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  2. Enzymatic Interactions: It interacts with various enzymes involved in metabolic pathways, potentially influencing processes like inflammation and apoptosis .
Physical and Chemical Properties Analysis

Allixin possesses distinct physical and chemical properties:

  • Physical State: It is typically found as a yellowish oily liquid with a characteristic garlic odor.
  • Solubility: Allixin is soluble in organic solvents such as dichloromethane but has limited solubility in water.
  • Stability: The compound is relatively unstable and can decompose upon exposure to heat or acidic conditions, which poses challenges for storage and handling .
Applications

Allixin has garnered interest for its potential applications in various fields:

  1. Nutraceuticals: Due to its antioxidant properties, allixin is explored as a dietary supplement for promoting cardiovascular health and reducing inflammation.
  2. Pharmaceuticals: Research indicates that allixin may have antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  3. Food Industry: Its flavor-enhancing qualities make allixin valuable in food processing as a natural preservative or flavoring agent.
Historical Context and Ethnopharmacological Significance of Allixin in Traditional Medicine

Ancient Documentation of Allixin-Containing Plant Use in Mesopotamian and Egyptian Medical Systems

The therapeutic use of Allium sativum (garlic)—the primary natural source of allixin—dates back to 2600–2100 BCE in Sumerian civilization, where clay tablets documented its application for strength enhancement and disease prevention. These records position garlic as one of the earliest systematically employed medicinal plants, revered for its broad-spectrum effects [1]. In ancient Egypt, garlic was designated the "plant of immortality," with archaeological evidence confirming its presence in Tutankhamun's tomb (c. 1323 BCE). The Ebers Papyrus (c. 1550 BCE)—a 20-meter-long medical scroll—cites garlic in 32 distinct formulations targeting conditions ranging from parasitic infections to circulatory disorders [1] [4] [6].

Egyptian medical philosophy attributed disease to blockages in mtw (vessels), and garlic was strategically employed to restore physiological balance (maat). Practical applications included:

  • Workers' medicine: Pyramid builders consumed garlic for endurance and infection prevention, leveraging its antibiotic properties (allicin/allixin precursors) in crowded workcamps [9].
  • Surgical adjunct: Combined with wine as a wound antiseptic and snakebite treatment [1].
  • Ritualistic use: Clay garlic models in tombs like El Mahasna (3700 BCE) reflected its sacred status [2].

Table 1: Ancient Documentation of Allixin Precursors in Early Civilizations

CivilizationTime PeriodDocument/EvidenceMedical Applications
Sumerian2600–2100 BCEClay tabletsStrength enhancement, disease prevention
Egyptian1550 BCEEbers PapyrusParasite eradication, wound treatment, circulatory aid
Egyptian1323 BCETutankhamun's tombFunerary medicine/afterlife protection
Assyrian7th century BCEClay library of AshurbanipalFever reduction, muscle inflammation

Evolution of Allixin’s Role in Ayurvedic and Traditional Chinese Medicine Practices

Garlic's integration into Ayurveda began by 2000 BCE, where it was classified as a Rasayana (rejuvenative tonic). Ancient texts prescribed it for digestive health (agni enhancement), respiratory ailments (shwasa), and parasitic infections (krimi) [2] [8]. Despite its pungent tamasic properties, Ayurvedic practitioners strategically incorporated garlic into formulations like Lashuna rasayana, acknowledging its therapeutic paradox [8].

In Traditional Chinese Medicine (TCM), garlic emerged as the "divine herb" during the Han Dynasty (206 BCE–220 CE). Its classification under yang-activating substances aligned with treatments for damp pathologies—digestive stagnation, respiratory phlegm, and parasitic infestations. The Compendium of Materia Medica (Bencao Gangmu, 1596 CE) systematically documented garlic’s warming properties and toxin-resolving effects [7]. Crucially, the Silk Road (established 138 BCE) enabled the transfer of Persian and Indian garlic varieties into China, refining regional pharmacopeias [7].

Cross-cultural adaptations reveal:

  • Preparation diversity: Egyptians used raw bulbs; Ayurveda favored fermented preparations (avaleha); TCM employed aged pastes
  • Philosophical integration: Balancing garlic’s intense properties within humoral (Ayurvedic) and yin-yang (TCM) frameworks
  • Disease targeting: Shared emphasis on gastrointestinal and respiratory conditions, suggesting empirical observation of allixin’s bioactivity [1] [7]

Transition from Folk Remedies to Early 20th-Century Phytochemical Isolation Efforts

The shift from whole-plant use to targeted phytochemistry began with mid-19th century alkaloid isolation (e.g., morphine, quinine). Garlic, however, presented unique challenges due to the instability of its sulfur compounds. Critical milestones include:

  • 1844: Theodor Wertheim distills garlic oil, identifying diallyl disulfide—the first isolated sulfur compound [3]
  • 1944: Cavallito and Bailey isolate allicin, defining its broad-spectrum antimicrobial activity but noting extreme volatility [1] [8]
  • 1980s: Japanese researchers identify allixin (C₆H₁₀O₃)—a non-sulfur, stable phytoalexin—during studies of fungus-infected garlic, marking a paradigm shift in garlic phytochemistry [5]

Table 2: Key Milestones in Allixin Precursor Isolation

YearResearcherBreakthroughSignificance
1844Theodor WertheimDiallyl sulfide isolationFirst garlic-derived compound characterization
1944Cavallito & BaileyAllicin identificationExplained garlic’s antimicrobial mechanism
1980sJapanese teamsAllixin discoveryRevealed non-sulfur bioactive pathway
1991Uda et al.Allixin mutagenicity studyConfirmed aflatoxin-binding capacity [5]

The 1991 landmark study demonstrated allixin’s chemopreventive action by inhibiting aflatoxin B1-DNA binding—validating ancient use of garlic in mold-contaminated grain storage [5]. Analytical evolution paralleled extraction innovations: steam distillation (1900s) yielded oils; low-temperature maceration (1920s) preserved enzymes; chromatography (1960s) resolved allixin’s spirocyclic structure [3] [8]. This transition transformed garlic from a "rustic’s theriac" (as Galen termed it) into a model for phytoalexin drug discovery.

Properties

CAS Number

125263-70-9

Product Name

Allixin

IUPAC Name

5-hydroxy-3-methoxy-2-methyl-6-pentylpyran-4-one

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-4-5-6-7-9-10(13)11(14)12(15-3)8(2)16-9/h13H,4-7H2,1-3H3

InChI Key

OHRPDNHRQKOLGN-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=O)C(=C(O1)C)OC)O

Solubility

Soluble in DMSO

Synonyms

3-hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one
allixin

Canonical SMILES

CCCCCC1=C(C(=O)C(=C(O1)C)OC)O

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